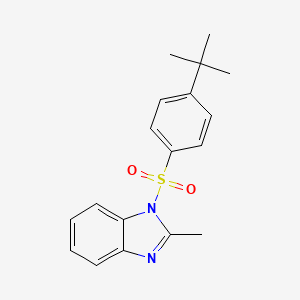
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential cognitive enhancing effects. CX717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain. By binding to the AMPA receptor, this compound increases the receptor's sensitivity to glutamate, which is the primary neurotransmitter responsible for excitatory neurotransmission in the brain. This leads to an increase in synaptic plasticity, which is the ability of the brain to modify its neuronal connections in response to experience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in synaptic plasticity, an increase in the release of neurotransmitters such as dopamine and acetylcholine, and an increase in the number of dendritic spines, which are the sites of synaptic connections between neurons. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide for lab experiments is its ability to enhance cognitive function in animal models and humans. This makes it a useful tool for studying the neural mechanisms underlying learning and memory. However, one of the limitations of this compound is its potential toxicity at high doses. This makes it important to carefully monitor the dosage and duration of treatment in lab experiments.
Orientations Futures
There are several future directions for N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide research. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD. Another direction is to study the long-term effects of this compound on cognitive function and brain plasticity. Additionally, there is a need for further research on the safety and toxicity of this compound in humans. Finally, there is a need to develop more potent and selective ampakines that can target specific subtypes of AMPA receptors in the brain.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves a multistep process that starts with the reaction of cyclohexanone with hydroxylamine hydrochloride to form oxime. The oxime is then reacted with cyanogen bromide to form the nitrile. The nitrile is then reduced to the amine, which is then reacted with 6-methyl-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal models and humans. This compound has also been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-5-6-15-14(9-13)17(24)22(12-20-15)10-16(23)21-18(11-19)7-3-2-4-8-18/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJICSZYDDIYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2560976.png)
![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)

![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2560985.png)
![7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2560986.png)
![2-methyl-3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2560987.png)
![4-chloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2560991.png)

![2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid](/img/structure/B2560995.png)

![4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2560999.png)